(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid

doping control food safety residue monitoring regulatory compliance

Official control laboratories under EU Decision 2002/657/EC require the authentic 17β-boldenone glucuronide reference standard for confirmatory LC-MS/MS analysis - the 17α epimer or sulfate conjugate cannot substitute, as only the β-glucuronide form undergoes oxidation to the 17-keto derivative under poor storage conditions, risking false-negative findings at decision limits as low as 0.07 ng mL⁻¹. - Enables direct intact conjugate detection, bypassing unreliable enzymatic hydrolysis. - Essential for stability validation studies and population baseline surveys in bovine urine. - Supplied with full Certificate of Analysis; controlled product with documentation support.

Molecular Formula C25H34O8
Molecular Weight 462.5 g/mol
CAS No. 827019-65-8
Cat. No. B1514442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(17beta)-3-Oxoandrosta-1,4-dien-17-yl beta-D-glucopyranosiduronic acid
CAS827019-65-8
Molecular FormulaC25H34O8
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)C=CC35C
InChIInChI=1S/C25H34O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h7,9,11,14-21,23,27-29H,3-6,8,10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1
InChIKeyWTOYIEKXMIILRQ-HMAFJQTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17β-Boldenone Glucuronide Reference Standard Overview


(17β)-3-Oxoandrosta-1,4-dien-17-yl β-D-glucopyranosiduronic acid, systematically referred to as 17β-boldenone glucuronide, is a steroid glucuronide conjugate [1]. It is the Phase II glucuronic acid conjugate of boldenone (androsta-1,4-dien-17β-ol-3-one), a synthetic anabolic-androgenic steroid (AAS). Conjugation with glucuronic acid is a common metabolic route for anabolic steroids, and Phase II metabolites may constitute up to 90% of excreted drug-related material, making them essential analytical targets for doping control and food safety residue monitoring programs [2][3]. This compound is procured primarily as a certified reference standard for the direct identification and quantification of intact boldenone glucuronide conjugates in biological matrices by LC–MS/MS, bypassing the limitations of indirect enzymatic hydrolysis approaches [4].

Direct intact glucuronide analysis – bypasses enzymatic hydrolysis limitations for LC-MS/MS residue and doping control workflows.
Certified 17β epimer identity – supports regulatory decision-limit confirmation where only β-conjugates must be absent.
Polar conjugate handling – designed for methanolic/aqueous stock solutions; protocols differ from lipophilic parent steroid.

Why Epimer and Conjugate Substitution Fails


The procurement of a boldenone metabolite reference standard for quantitative LC–MS/MS or confirmatory doping control analysis cannot be fulfilled by substituting the 17α epimer, the sulfate conjugate, or the unconjugated parent steroid. The EU regulatory framework mandates that β-boldenone conjugates—including the glucuronide—must be entirely absent in bovine urine, whereas α-boldenone conjugates are tolerated up to a natural threshold of 2 ng mL⁻¹; selecting the wrong epimer compromises the legal defensibility of the analytical result [1]. Furthermore, the glucuronide and sulfate conjugates exhibit fundamentally different stability profiles during sample storage: glucuronides are susceptible to microbiologically mediated hydrolysis in inadequately stored urine, while sulfate conjugates remain completely stable [2]. Critically, even among glucuronide epimers, only the 17β form undergoes further oxidation to the corresponding 17-keto derivative under poor storage conditions, whereas the 17α epimer resists this transformation [2]. These divergences mean that quantitative data generated with an incorrect reference compound are not analytically interchangeable and can lead to false-negative findings or an inability to meet regulatory decision limits [3].

17α Epimer Standard
Regulatory frameworks allow α-conjugates up to a natural threshold, while β-glucuronide must be absent; using the 17α epimer cannot legally certify absence of the β form.
Sulfate Conjugate Surrogate
Sulfate conjugates remain fully stable in poorly stored urine, whereas glucuronides undergo hydrolysis and oxidation. A sulfate standard masks pre-analytical degradation unique to the glucuronide.
Free Boldenone Parent
Lacks the glucuronide moiety required for direct conjugate MS/MS transition optimization and retention time alignment; solubility and extraction behavior are fundamentally different.

Quantitative Differentiation Evidence


Regulatory Zero-Tolerance Threshold vs. α Epimer Allowance

Under European Union residue control regulations, the conjugated form of β-boldenone—including the glucuronide—must be absent at any concentration in bovine urine, while α-boldenone conjugates are accepted as endogenous up to a natural threshold of 2 ng mL⁻¹ [1][2]. This binary regulatory distinction creates an absolute requirement for an authentic 17β-boldenone glucuronide reference standard capable of demonstrating the absence of the β epimer at decision-limit concentrations. In a population study of 56 untreated young bulls, β-boldenone glucuronide was detected with a frequency of 46% at the farm, highlighting the risk of pseudoendogenous findings that must be unequivocally distinguished from exogenous administration [3]. Studies that used immunoaffinity column clean-up and LC–MS/MS validated according to European Commission Decision 2002/657/EC achieved decision limits (CCα) for β-boldenone glucuronide of 0.07–0.08 ng mL⁻¹ and detection capabilities (CCβ) of 0.08–0.1 ng mL⁻¹, with recovery exceeding 92%—performance characteristics that are not transferable to the α epimer analyte [1].

Regulatory threshold
Head-to-head
β-glucuronide: must be absent (0 ng mL⁻¹); α-conjugates permitted ≤2 ng mL⁻¹. CCα 0.07–0.08 ng mL⁻¹, CCβ 0.08–0.1 ng mL⁻¹, recovery >92%.
Regulatory decision-limit context; epimer-specific reference required.
Validated per EU Commission Decision 2002/657/EC; immunoaffinity LC–MS/MS.
doping control food safety residue monitoring regulatory compliance

Epimer-Specific Oxidative Instability in Urine

A comparative study of Phase II metabolite stability in intentionally poorly stored equine urine demonstrated that both 17β- and 17α-boldenone glucuronides undergo hydrolysis to their corresponding free hydroxysteroids. However, a critical epimer-specific divergence was observed: only the 17β-hydroxy epimer was further oxidized to its 17-keto derivative (androstadienedione), whereas the 17α-hydroxy epimer exhibited high stability toward oxidation [1]. In contrast, both boldenone sulfate conjugates remained completely stable under all storage conditions tested (−18 °C, 4 °C, and room temperature), with no hydrolysis or oxidation detected [1]. The transformations were temperature-dependent, occurring faster at room temperature than at 4 °C, and were entirely absent in frozen urine samples (−18 °C) [1]. This differential reactivity means that analytical results obtained without a genuine 17β-boldenone glucuronide calibrator cannot account for pre-analytical degradation, and the use of the sulfate conjugate as a surrogate standard masks instability losses that are specific to the glucuronide.

Oxidative instability
Head-to-head
17β epimer: hydrolysis + oxidation to 17-keto; 17α epimer: hydrolysis only, oxidation-resistant; sulfate conjugates: fully stable.
Stability monitoring context; glucuronide-specific degradation pathway.
Temperature-dependent; no transformation at −18 °C.
sample stability phase II metabolism urine storage conditions

Glucuronide vs. Sulfate Metabolite Ranking in Equine Clearance

Following intramuscular administration of boldenone undecylenate to horses, the Phase II metabolite profile was characterized by direct LC–MS detection of intact conjugates. Boldenone sulfate was unequivocally identified as the major Phase II metabolite, while 17-epiboldenone glucuronide (the 17α epimer of the glucuronide) was detected as a minor metabolite [1]. Notably, 17β-boldenone glucuronide was not reported as a primary excreted species in equine urine in this study, underscoring the importance of authentic reference standards for both epimers and both conjugate types: a laboratory screening only the sulfate fraction would capture the major metabolite but miss the glucuronide profile; a laboratory using only a 17α-glucuronide standard risks misidentifying the epimeric configuration of the detected conjugate [1][2]. This species- and epimer-specific excretion pattern is critical for method development in equine sports drug testing, where comprehensive metabolite coverage is mandated by regulatory bodies such as the International Equestrian Federation.

Equine metabolite ranking
Head-to-head
Boldenone sulfate: major Phase II metabolite; 17α-glucuronide: minor; 17β-glucuronide: not major excreted species in equine urine.
Metabolite profiling context; panel completeness requires both epimers and conjugates.
Exact ratios not numerically specified in source.
equine doping control phase II metabolism metabolite profiling

Unambiguous Epimer Assignment by NMR Characterization

The synthesis and complete spectroscopic characterization of 17α- and 17β-boldenone 17-glucuronides was reported by Casati et al., providing full 1H and 13C NMR chemical shift assignments together with determination of the anomericity (β configuration) of the glucuronic acid moiety by 1D and 2D NMR experiments including COSY, NOESY, TOCSY, HSQC, and COLOC [1]. These data establish unequivocal spectroscopic signatures that distinguish the 17β epimer from its 17α counterpart. For procurement purposes, this means a properly certified reference standard of CAS 827019-65-8 is delivered with a documented structural identity confirmation that is not achievable by chromatographic retention time matching alone. In contrast, the free parent steroid boldenone (CAS 846-48-0) lacks the glucuronide moiety entirely and cannot serve as a structural surrogate for MS/MS transition optimization or retention time alignment in direct conjugate analysis .

NMR epimer assignment
Cross-study comparable
Complete ¹H, ¹³C NMR assignments; β-anomericity confirmed by 2D NMR (COSY, NOESY, HSQC).
Structural identity context; spectroscopic signatures distinguish from 17α epimer.
Documented NMR data should be requested in Certificate of Analysis.
reference standard certification NMR characterization isomer identity confirmation

Solubility Constraint vs. Lipophilic Parent Steroid

The calculated aqueous solubility of 17β-boldenone glucuronide is 0.03 g/L (practically insoluble) at 25 °C, with a calculated density of 1.39 ± 0.1 g/cm³ at 20 °C . This represents a dramatic shift from the lipophilic parent steroid boldenone (log P values typically >3 for unconjugated AAS), reflecting the introduction of the polar glucuronic acid moiety with a free carboxyl group [1]. This solubility difference has direct practical consequences: stock solution preparation of the glucuronide reference standard requires polar solvents (e.g., methanol/water mixtures) rather than the non-polar organic solvents suitable for the parent steroid; direct aqueous dilution for matrix-matched calibration may be limited; and solid-phase extraction protocols must be optimized for the amphiphilic character of the conjugate. Laboratories accustomed to handling free boldenone reference materials must adopt different dissolution and handling protocols specific to the glucuronide conjugate.

Solubility contrast
Class-level inference
Aqueous solubility: 0.03 g/L (practically insoluble) vs. lipophilic parent boldenone.
Solubility handling context; stock solution requires polar solvents.
Calculated using ACD/Labs; verify with lot-specific data.
sample preparation solubility reference standard handling

Procurement-Driven Application Scenarios


EU Residue Control Confirmatory Analysis

Official control laboratories operating under the EU National Residue Control Plan require a certified 17β-boldenone glucuronide reference standard to perform confirmatory LC–MS/MS analysis capable of demonstrating the absence of β-boldenone conjugates at decision limits (CCα) as low as 0.07–0.08 ng mL⁻¹ [1]. The regulatory framework (European Commission Decision 2002/657/EC) mandates that the conjugated form of β-boldenone must be absent, while α-boldenone conjugates are permitted up to 2 ng mL⁻¹ [1]. Use of the 17α epimer standard or a sulfate conjugate standard for calibration would not satisfy the method's legal burden of proof, because the analyte identity and epimeric configuration must be confirmed against an authentic reference material [2].

Direct Detection of Intact Glucuronides in Doping Control

WADA-accredited and equine doping control laboratories increasingly employ direct LC–MS/MS detection of intact Phase II metabolites to eliminate the slow, labor-intensive enzymatic hydrolysis step that can produce unreliable results due to incomplete deconjugation [1]. In equine urine, boldenone sulfate was identified as the major Phase II metabolite while glucuronide conjugates (predominantly the 17α epimer) appear as minor species; a comprehensive screening panel therefore requires reference standards for both conjugate types and both epimers to correctly assign the detected signals [1]. The 17β-boldenone glucuronide standard is necessary for targeted MS/MS transition optimization, retention time alignment, and quantification in multi-analyte methods designed to meet WADA Technical Document requirements for minimum required performance levels [2].

Method Validation and Pre-Analytical Stability Studies

The unique susceptibility of 17β-boldenone glucuronide to both hydrolysis and subsequent oxidation to the 17-keto form in inadequately stored urine—a pathway not shared by the 17α epimer or sulfate conjugates—makes this compound an essential reagent for stability validation experiments [1]. Laboratories must demonstrate that their sample collection, transport, and storage protocols (immediate freezing at −18 °C and analysis immediately after thawing) prevent analyte loss [1]. An authentic 17β-boldenone glucuronide standard is required to spike control matrices, measure recovery under different storage conditions, and establish acceptance criteria for sample integrity in the field [2].

Pseudoendogenous Marker Investigation

The detection of β-boldenone glucuronide in urine from untreated young bulls at a frequency of 46% in farm-collected samples raises the critical forensic question of whether its presence indicates endogenous production (pseudoendogenous origin) or illegal treatment [1]. Access to a genuine 17β-boldenone glucuronide reference standard enables population studies that quantify baseline concentrations, establish reference ranges for untreated animals, and evaluate candidate biomarkers (e.g., the inverse relationship between β-boldenone conjugate concentration and stress conditions) [1]. These investigations rely on the ability to accurately quantify the β-glucuronide epimer specifically, which is not achievable with a 17α epimer standard or by enzymatic hydrolysis followed by free steroid analysis [2].

Application
Selection Property
Validation Focus
EU residue control confirmatory analysis
Certified 17β-glucuronide identity
Regulatory decision-limit (CCα/CCβ) verification
Doping control intact conjugate detection
Authentic 17β epimer reference
MS/MS transition optimization and retention time alignment
Method validation & pre-analytical stability
Oxidation-susceptible 17β-glucuronide
Stability protocol validation under various storage conditions
Pseudoendogenous marker investigation
β-glucuronide quantification specificity
Population baseline concentration assessment
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